4-(甲氧甲基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

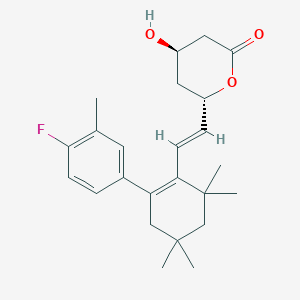

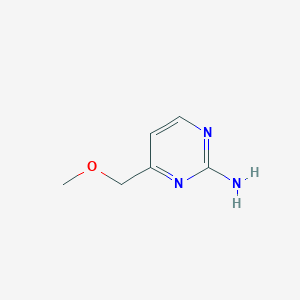

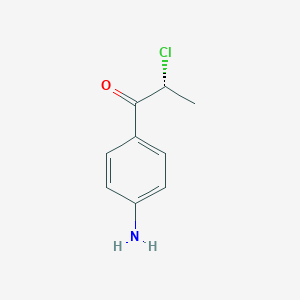

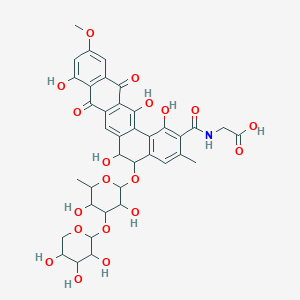

4-(Methoxymethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. The methoxymethyl group attached to the pyrimidine ring at the 4-position indicates the presence of a methoxy group (-OCH3) linked to a methyl group (-CH2-), which is then attached to the pyrimidine ring. This structure is a common motif in various chemical reactions and pharmaceutical compounds due to its potential biological activity and ability to undergo further chemical transformations .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with methoxymethyl groups, can be achieved through various methods. For instance, the Mitsunobu reaction has been utilized to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis . Another method involves reacting chalcone derivatives with guanidine hydrochloride to produce 4,6-substituted di-(phenyl) pyrimidin-2-amines . Additionally, heterocyclization reactions of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines have been used to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the reactivity of methoxy-containing compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed an intramolecular C–H…N hydrogen bond and a two-dimensional supramolecular network formed by intermolecular hydrogen bonds . These structural features are critical for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The Mitsunobu reaction, as mentioned earlier, is one such reaction that can be used to modify the pyrimidine ring . Additionally, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, indicating the reactivity of methoxy-substituted compounds . Furthermore, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into various substituted amino- and chloro-pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of a methoxymethyl group can affect the compound's solubility, boiling point, and melting point. The electronic structure, as determined by DFT calculations, provides insights into the reactivity and stability of the compound. The HOMO-LUMO gap, Mulliken population analysis, and molecular electrostatic potential are important parameters that can be used to predict the behavior of these compounds in chemical reactions and biological systems .

科学研究应用

抗真菌性能

对4-(甲氧甲基)嘧啶-2-胺衍生物的研究,特别是含有杂环化合物的衍生物,已经证明对曲霉和黑曲霉等真菌具有显著的抗真菌效果。合成的化合物包括4-甲氧基-N,N-二甲基-6-(苯硫基)嘧啶-2-胺等已被开发成潜在的抗真菌剂,展示了这种化合物在为真菌感染创造新治疗方法中的作用 (Jafar et al., 2017)。

化学反应性和合成

4-(甲氧甲基)嘧啶-2-胺在化学合成中的多功能性通过其参与形成各种氮杂环化合物而得以突显。例如,它与一系列双官能核苷的反应促进了吡唑烷、嘧啶和二氮杂环己烷等化合物的合成。这种化学反应性不仅支撑了该化合物在合成广泛物质方面的实用性,还展示了它在药物发现和开发过程中的潜力 (Farouk et al., 2021)。

腐蚀抑制

在材料科学领域,对4-(甲氧甲基)嘧啶-2-胺衍生物的研究已经证明其具有腐蚀抑制性能。具体来说,如7-甲氧基吡啶并[2,3-d]嘧啶-4-胺等化合物已被证明能有效抑制在酸性溶液中对低碳钢的腐蚀,突显了它们在保护工业材料方面的潜在应用 (Yadav et al., 2015)。

抗癌活性

从4-氯-8-甲氧基吡啶并[3,4-d]嘧啶-2-胺的常见中间体合成和评估新型吡啶并[3,4-d]嘧啶衍生物已经确定了对乳腺癌和肾癌细胞系具有高度选择性活性的化合物。这项研究表明,4-(甲氧甲基)嘧啶-2-胺衍生物可能是抗癌药物开发的有前途的候选药物,为靶向癌症治疗开辟了新途径 (Wei & Malhotra, 2012)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4-(methoxymethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRGSMUIVBCMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)